9-Hydroxyminocycline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

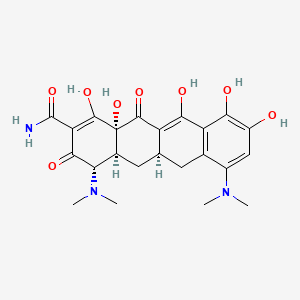

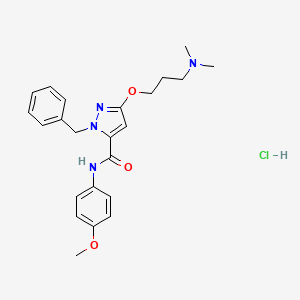

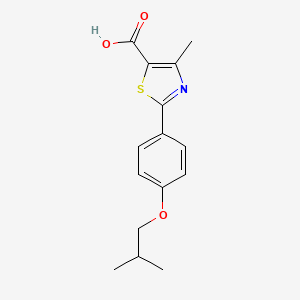

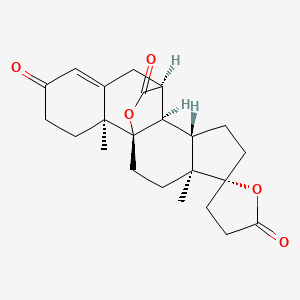

9-Hydroxyminocycline is a metabolite of minocycline . It is a synthetic tetracycline derivative .

Synthesis Analysis

Minocycline is metabolized in the liver to produce this compound . A two-step liquid chromatographic procedure was used to isolate three metabolites from human urine. The principal metabolite was tentatively identified as this compound by mass spectral and spectrophotometric analysis and comparison with a synthetic compound .Molecular Structure Analysis

The molecular formula of this compound is C23H27N3O8 . Its average mass is 473.476 Da and its monoisotopic mass is 473.179810 Da .Chemical Reactions Analysis

The principal metabolite of minocycline is this compound, which is produced by the liver via hydroxylation .Physical And Chemical Properties Analysis

This compound has a molecular formula of C23H27N3O8, an average mass of 473.482, and a monoisotopic mass of 473.179814841 . It is also water-soluble, with a solubility of 3.38 mg/mL .Wissenschaftliche Forschungsanwendungen

Pharmacokinetics : 9-Hydroxyminocycline was identified as one of the principal metabolites of minocycline in humans. A chromatographic method developed for its quantification showed that about 15% of minocycline is metabolized into this compound, which has less microbiological activity than the parent compound (Böcker, Peter, Machbert, & Bauer, 1991).

Antiviral Applications : There's research on hydroxyacyclovir, a nucleoside analogue with efficacy against herpes simplex virus types 1 and 2, and cytomegalovirus (CMV), suggesting potential uses of hydroxy compounds in antiviral therapy (Schulman et al., 1986).

Anti-tumor Effects : A study on 9-nitro-camptothecin complexed by hydroxypropyl-β-cyclodextrin (HP-β-CD) showed significant anti-tumor activity, indicating the potential of hydroxy compounds in cancer treatment (Jiang et al., 2011).

Dendrimer-Minocycline Conjugate for Neuroinflammation : A dendrimer-minocycline conjugate showed potential for targeted drug delivery to treat neurological disorders, utilizing the ability of hydroxyl poly(amidoamine) dendrimers to cross the blood-brain barrier and target activated microglia (Sharma et al., 2017).

Metabolism in Humans : Minocycline, and by extension its metabolite this compound, was the first tetracycline to be metabolized in humans, with significant implications for its pharmacological and therapeutic applications (Nelis & De Leenheer, 1982).

Bone Regeneration : Alginate encapsulated minocycline-loaded nanocrystalline carbonated hydroxyapatite showed potential in bone regeneration, indicating the application of hydroxy compounds in biomaterials and tissue engineering (Calasans-Maia et al., 2019).

Wirkmechanismus

Eigenschaften

IUPAC Name |

(4S,4aS,5aR,12aR)-4,7-bis(dimethylamino)-1,9,10,11,12a-pentahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27N3O8/c1-25(2)11-7-12(27)17(28)14-9(11)5-8-6-10-16(26(3)4)19(30)15(22(24)33)21(32)23(10,34)20(31)13(8)18(14)29/h7-8,10,16,27-29,32,34H,5-6H2,1-4H3,(H2,24,33)/t8-,10-,16-,23-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFNKEKRNWOPIIK-IRDJJEOVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1C2CC3CC4=C(C(=C(C=C4N(C)C)O)O)C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)[C@H]1[C@@H]2C[C@@H]3CC4=C(C(=C(C=C4N(C)C)O)O)C(=C3C(=O)[C@@]2(C(=C(C1=O)C(=O)N)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27N3O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

473.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

81902-32-1 |

Source

|

| Record name | 9-Hydroxyminocycline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081902321 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-HYDROXYMINOCYCLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/91VXZ9652N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Spiro[bicyclo[3.1.0]hexane-6,2-oxirane], 3-(1-propenyl)- (9CI)](/img/no-structure.png)

![3-cyclopentyl-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]propanenitrile](/img/structure/B571484.png)